molecular formula C9H7F3O2 B179515 4'-(Trifluoromethoxy)acetophenone CAS No. 85013-98-5

4'-(Trifluoromethoxy)acetophenone

Cat. No. B179515
CAS RN: 85013-98-5
M. Wt: 204.15 g/mol
InChI Key: MOEXTBIPPMLEFX-UHFFFAOYSA-N
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Description

4’-(Trifluoromethoxy)acetophenone is an organic building block . It is also referred to as p-(trifluoromethoxy)acetophenone . It appears as a clear yellow liquid .


Molecular Structure Analysis

The molecular formula of 4’-(Trifluoromethoxy)acetophenone is C9H7F3O2 . Its molecular weight is 204.15 . The SMILES string representation is CC(=O)c1ccc(OC(F)(F)F)cc1 .


Physical And Chemical Properties Analysis

4’-(Trifluoromethoxy)acetophenone is a liquid at room temperature . It has a refractive index of 1.455 (lit.) and a density of 1.278 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application 1: Synthesis of Chalcone Derivatives

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 4’-(Trifluoromethoxy)acetophenone is used in the synthesis of B-ring substituted chalcone derivatives . These derivatives are studied for their spectral, antibacterial, and antioxidant properties .
  • Methods of Application : The chalcone derivatives are synthesized by aldol condensation reactions of acetophenone with ortho-, meta-, and para-hydroxy and their corresponding nitro group-functionalized benzaldehydes .
  • Results or Outcomes : The Density Functional Theory (DFT) computational data show that in all cases except for the B-ring ortho-nitro-substituted derivatives, the s-cis- (E) isomers are thermodynamically more stable than those of the corresponding s-cis- (Z)– and s-trans - (E/Z) isomers .

Application 2: Organic Building Block

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : 4’-(Trifluoromethoxy)acetophenone is used as an organic building block .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 3: Antibacterial and Antifungal Activities

  • Specific Scientific Field : Pharmaceutical Sciences .
  • Summary of the Application : 4’-(Trifluoromethoxy)acetophenone is used in the synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds are evaluated for their antibacterial and antifungal activities .
  • Methods of Application : The compounds are synthesized and characterized by spectroscopic techniques . They are then evaluated for their antimicrobial activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains .
  • Results or Outcomes : The compounds with trifluoromethoxy group were more effective than those with trifluoromethyl group . Among the 20 fluorinated chalcones, compound A3/B3 bearing an indole ring attached to the olefinic carbon have been proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .

Application 4: Synthesis of Thiazol-2-yl Ammonium Iodide

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 4’-(Trifluoromethoxy)acetophenone may be used in the preparation of 4-(3’-trifluoromethoxyphenyl)-thiazol-2-yl ammonium iodide .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 5: Synthesis of Fluorinated Compounds

  • Specific Scientific Field : Pharmaceutical Sciences .
  • Summary of the Application : 4’-(Trifluoromethoxy)acetophenone is used in the synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds are evaluated for their antibacterial and antifungal activities .
  • Methods of Application : The compounds are synthesized and characterized by spectroscopic techniques . They are then evaluated for their antimicrobial activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains .
  • Results or Outcomes : In this study, the compounds with trifluoromethoxy group were more effective than those with trifluoromethyl group . Among the 20 fluorinated chalcones, compound A3/B3 bearing an indole ring attached to the olefinic carbon have been proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .

Safety And Hazards

4’-(Trifluoromethoxy)acetophenone is classified as a combustible liquid . It has a flash point of 88 °C in a closed cup . Safety measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, using only non-sparking tools, using spark-proof tools and explosion-proof equipment, and taking precautionary measures against static discharges .

Future Directions

A study has been conducted on the antibacterial and antifungal activities of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . The results of this study could provide promising access to future research about the development of novel agents against bacterial and fungal infections .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEXTBIPPMLEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234076
Record name 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Trifluoromethoxy)acetophenone

CAS RN

85013-98-5
Record name 1-[4-(Trifluoromethoxy)phenyl]ethanone
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Record name 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one
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Record name 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one
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Record name 1-[4-(trifluoromethoxy)phenyl]ethan-1-one
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Record name 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE
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Synthesis routes and methods I

Procedure details

Into a 250 ml stainless steel reactor equipped with a magnetic stirrer system, 100 ml of anhydrous HF, 23.6 g (0.3 mole) of acetyl chloride, and 32.4 g (0.2 mole) of trifluoromethoxybenzene were introduced at around 0° C. The reactor was closed and gaseous boron trifluoride (BF3) introduced until a constant pressure of 6 bars was achieved. The reaction was then allowed to proceed with stirring at ambient temperature for 3 hours. Following reaction, the reactor was decompressed to atmospheric pressure, then the reaction mixture poured over 200 g of crushed ice. The resultant heterogeneous mixture was extracted three times with 200 ml of methylene chloride. The organic phases were washed three times with 200 ml of water, once with 200 ml of 3% aqueous potassium hydroxide solution, and twice with 200 ml of water. The organic phase was dried over magnesium sulfate and the solvent eliminated by distillation under reduced pressure. 37.2 g (yield: 91%) of p-trifluoromethoxyacetophenone having a purity of 96.3% was recovered.
Quantity
23.6 g
Type
reactant
Reaction Step One
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32.4 g
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ice
Quantity
200 g
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Synthesis routes and methods II

Procedure details

A solution of 4-(trifluoromethoxy)iodobenzene (8.64 g.) in anhydrous diethyl ether (60 ml.) was added dropwise at -65° C. to n-butyl-lithium (21 ml. of a 1.6M solution in hexane) over 20 minutes. After stirring for a further 20 minutes, a solution of acetaldehyde (1.6 g.) in diethyl ether (15 ml.) was added, keeping the temperature below -60° C. Stirring was continued for 1 hour, after which time the temperature was allowed to rise to -30° C. and a mixture of glacial acetic acid (15 ml) and diethyl ether (20 ml.) was added. On reaching room temperature, the solution was poured into water, the organic layer was separated, washed with water and then sodium bicarbonate solution, dried over sodium sulphate and filtered, and the solvents were evaporated to give a pale yellow oil which was purified by column chromatography on silica and using chloroform, then chloroform/ethyl acetate (7:3 v/v) as eluent. Evaporation of the appropriate fractions gave a colourless oil which was dissolved in methylene dichloride (60 ml.) and treated with pyridinium chlorochromate (7.35 g.). After stirring for 3 hours, the reaction mixture was diluted with diethyl ether (100 ml.), and the suspension was filtered through a "Florosil" (trade mark) silica pad. Evaporation of the solvent gave 4-trifluoromethoxyacetophenone as a pale yellow oil. N.m.r. in deuteriochloroform gave signals at 2.59 (3H, singlet) and 7.7 (4H, quartet).
Quantity
100 mL
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0 (± 1) mol
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20 mL
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15 mL
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8.64 g
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60 mL
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solution
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1.6 g
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15 mL
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7.35 g
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Quantity
60 mL
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SB Lagu, RP Yejella, RR Bhandare, AB Shaik - Pharmaceuticals, 2020 - mdpi.com
… of substituted aryl and unsubstituted heteroaryl aldehydes with two different types of ketones, ie, 4′-trifluoromethyl acetophenone (series-A) and 4′-trifluoromethoxy acetophenone (…
Number of citations: 32 www.mdpi.com
HC Huang, JJ Li, DJ Garland… - Journal of medicinal …, 1996 - ACS Publications
A novel series of 5,6-diarylspiro[2.4]hept-5-enes was shown to provide highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. A study of structure−activity relationships in this …
Number of citations: 79 pubs.acs.org
SA Fitzgerald, X Xiao, J Zhao, PN Horton… - … A European Journal, 2023 - Wiley Online Library
A series of 2‐phenylquinoxaline ligands have been synthesised that introduce either CF 3 or OCF 3 electron‐withdrawing groups at different positions of the phenyl ring. These ligands …
MC Tang, WK Kwok, SL Lai, WL Cheung, MY Chan… - Chemical …, 2019 - pubs.rsc.org
A new class of sky-blue-emitting arylgold(III) complexes containing tridentate bis-cyclometalating ligands derived from 2,6-diphenylpyridine (C^N^C) has been successfully designed …
Number of citations: 27 pubs.rsc.org
A Wang, S Xu, Y Chai, G Xia, B Wang, K Lv… - European Journal of …, 2021 - Elsevier
A series of novel benzothiazinone derivatives containing a N-(amino)piperazine moiety, based on the structure of WAP-1902 discovered in our lab, were designed and synthesized as …
Number of citations: 13 www.sciencedirect.com
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org
R Epple, C Cow, Y Xie, M Azimioara… - Journal of medicinal …, 2010 - ACS Publications
The discovery, synthesis, and optimization of compound 1 from a high-throughput screening hit to highly potent and selective peroxisome proliferator-activated receptor δ (PPARδ) …
Number of citations: 51 pubs.acs.org
MJ Gorczynski - 2005 - search.proquest.com
The inhibition of protein-protein interactions is an interesting and relatively new strategy for the treatment of diseases such as leukemia. Several protein-protein interactions associated …
Number of citations: 2 search.proquest.com
NTN Le Duc Dat, VA Tu, CN Diep, NP Thao… - Vietnam J …, 2012 - researchgate.net
Five ecdysteroids, makisterone A (1), 24-epi-makisterone A (2), 24-methylene-shidasterone (3), polypodine B (4), and 20-hydroxy-ecdysone (5), were isolated from the methanol extract …
Number of citations: 2 www.researchgate.net
CN Điệp, NH Nam, VAT Lê Đức Đạt, NT Ngọc… - Tạp chí Hóa …, 2012 - researchgate.net
Using various chromatographic methods, two triterpenes, taraxerol (1) and lupeol (5), and three triterpene glycosides rosamutin (2), kaji-ichigoside F1 (3), and hederagenin 3-O-α-L-…
Number of citations: 2 www.researchgate.net

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